molecular formula C7H6F2N2O2 B1344597 4-(Difluoromethyl)-2-nitroaniline CAS No. 887412-09-1

4-(Difluoromethyl)-2-nitroaniline

Cat. No. B1344597
M. Wt: 188.13 g/mol
InChI Key: NRKZQNBCOSAMIZ-UHFFFAOYSA-N
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Description

“4-(Difluoromethyl)aniline” is a compound that contains a benzene ring with an amine (-NH2) and a difluoromethyl (-CF2H) group attached . It’s important to note that the specific properties of “4-(Difluoromethyl)-2-nitroaniline” could vary significantly due to the presence of the nitro group.


Synthesis Analysis

A general method for the synthesis of difluoromethylated compounds involves the use of Selectfluor, a reagent that can introduce a difluoromethyl group into a molecule . The reaction outcomes are restricted by the reaction environment .


Molecular Structure Analysis

The molecular structure of “4-(Difluoromethyl)aniline” consists of a benzene ring with an amine and a difluoromethyl group attached . The exact structure of “4-(Difluoromethyl)-2-nitroaniline” would also include a nitro group, but specific details are not available.


Chemical Reactions Analysis

Difluoromethylation reactions have been studied extensively in recent years . These reactions involve the formation of a bond between a carbon atom and a difluoromethyl group. The exact reactions that “4-(Difluoromethyl)-2-nitroaniline” would undergo depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the density, melting point, and boiling point are physical properties that can be measured without changing the composition of the sample . The exact properties of “4-(Difluoromethyl)-2-nitroaniline” are not available.

Scientific Research Applications

1. Late-stage Difluoromethylation

  • Summary of Application: Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been advanced significantly in recent years . This field of research has benefited from the invention of multiple difluoromethylation reagents .
  • Methods of Application: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
  • Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

2. Molecular Docking and DFT Study of 4-Difluoromethyl Pyrazole Derivatives

  • Summary of Application: The 4-difluoromethyl pyrazole, possessing unique chemical and physical properties, holds potential applications in medicinal chemistry, agrochemicals, and materials science . These derivatives show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
  • Methods of Application: Proposed compounds were subjected to molecular docking with the major protease (PDB:3LN1) to assess binding affinities . The reactivity parameters, FMO, and MEP of the drugs were estimated by DFT calculations .
  • Results or Outcomes: In designed compounds, 3a and 3f show the highest docking score, leading to high affinity toward 3LN1 . An energy score of -6.9765 Cal/mol of ligand 3g suggests a strong and advantageous binding affinity, with the negative number indicating stability .

3. Difluoromethylation of Heterocycles

  • Summary of Application: Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
  • Methods of Application: The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades . The state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years (2018 to early 2022) have been summarized .
  • Results or Outcomes: The representative outcomes and applications of these advances have been focused on the design and catalytic mechanism .

4. Binding Interactions of 4-Difluoromethyl Pyrazole Derivatives

  • Summary of Application: The binding interactions of 4-difluoromethyl pyrazole derivatives (3a-3h) were examined . These derivatives have potential applications in various biologically and pharmacologically active ingredients .
  • Methods of Application: Molecular docking simulations and DFT were applied to assess the potential binding mechanisms and strengths of derivatives within the receptor’s binding site .
  • Results or Outcomes: By methodical simulations, the potential binding interactions of these derivatives were examined .

5. Late-stage Difluoromethylation

  • Summary of Application: Late-stage difluoromethylation reactions (introduction of difluoromethyl groups in the last stages of synthetic protocols) have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .
  • Methods of Application: The Shen group discovered that difluoromethyl-(4-nitrophenyl)-bis-(carbomethoxy)-methylide sulfonium ylide is ideal for the difluoromethylation of alkyl alcohols . This reagent in conjunction with a Lewis acid activator (LiBF4) resulted in the .
  • Results or Outcomes: The introduction of difluoromethyl groups in the last stages of synthetic protocols have played relevant roles .

6. Photocatalytic Difluoromethylation

  • Summary of Application: Among the realm of visible light photocatalytic transformations, late-stage difluoromethylation reactions have played relevant roles .
  • Methods of Application: The photocatalytic difluoromethylation involves the introduction of difluoromethyl groups in the last stages of synthetic protocols .
  • Results or Outcomes: The CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be irritating to the skin, eyes, and respiratory system, and may have harmful effects if inhaled or swallowed . The specific safety and hazards of “4-(Difluoromethyl)-2-nitroaniline” are not known.

Future Directions

Research in the field of difluoromethylation is ongoing, with a focus on developing methods that use inexpensive reagents, feedstock chemicals, and operationally simple procedures . The future directions for research on “4-(Difluoromethyl)-2-nitroaniline” specifically are not known.

properties

IUPAC Name

4-(difluoromethyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKZQNBCOSAMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-2-nitroaniline

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